({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1311316-37-6
VCID: VC3005148
InChI: InChI=1S/C18H23NO.ClH/c1-13-6-5-7-16(8-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H
SMILES: CC1=CC(=CC=C1)COC2=C(C=C(C=C2C)CNC)C.Cl
Molecular Formula: C18H24ClNO
Molecular Weight: 305.8 g/mol

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride

CAS No.: 1311316-37-6

Cat. No.: VC3005148

Molecular Formula: C18H24ClNO

Molecular Weight: 305.8 g/mol

* For research use only. Not for human or veterinary use.

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride - 1311316-37-6

Specification

CAS No. 1311316-37-6
Molecular Formula C18H24ClNO
Molecular Weight 305.8 g/mol
IUPAC Name 1-[3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C18H23NO.ClH/c1-13-6-5-7-16(8-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H
Standard InChI Key KLAOHBSVWWEOHH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)COC2=C(C=C(C=C2C)CNC)C.Cl
Canonical SMILES CC1=CC(=CC=C1)COC2=C(C=C(C=C2C)CNC)C.Cl

Introduction

Chemical Structure and Identification

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride features a distinctive structural arrangement comprising multiple functional groups. The compound's structure includes a phenyl ring substituted with methyl groups at positions 3 and 5, a methoxy group linked to a 3-methylphenyl ring, and a methylamine group attached to the phenyl ring. The hydrochloride salt form is created through protonation of the amine nitrogen, which forms an ionic bond with the chloride counter-ion.

The compound is primarily identified through the following chemical identifiers:

Identifier TypeValue
CAS Number1311316-37-6
Molecular FormulaC₁₈H₂₄ClNO
PubChem CID53529086
ChemSpider ID26055077
MDL NumberMFCD18917339
Standard InChIKeyKLAOHBSVWWEOHH-UHFFFAOYSA-N

The IUPAC name for this compound is 1-[3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl]-N-methylmethanamine hydrochloride . Alternative nomenclature includes Benzenemethanamine, N,3,5-trimethyl-4-[(3-methylphenyl)methoxy]-, hydrochloride (1:1) , which provides a systematic description of the molecular structure.

Structural Representation and Molecular Properties

The three-dimensional structure of ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride reveals important spatial arrangements that influence its chemical behavior and interactions. The compound's molecular structure can be represented through various notation systems:

Representation TypeNotation
SMILESCC1=CC(=CC=C1)COC2=C(C=C(C=C2C)CNC)C.Cl
Standard InChIInChI=1S/C18H23NO.ClH/c1-13-6-5-7-16(8-13)12-20-18-14(2)9-17(11-19-4)10-15(18)3;/h5-10,19H,11-12H2,1-4H3;1H

The molecular weight of this compound is consistently reported as approximately 305.85 g/mol , with slight variations in reported values (305.8 to 305.846 g/mol) likely due to rounding differences. The monoisotopic mass has been determined to be 305.154642 , which is valuable for mass spectrometry applications.

Physical and Chemical Properties

({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride possesses specific physical and chemical properties that determine its behavior in various research contexts. While comprehensive physical property data is limited in the available literature, several key characteristics have been documented:

PropertyValueSource
Molecular Weight305.85 g/mol
Average Mass305.846 g/mol
Monoisotopic Mass305.154642
Physical StateTypically a solid/powder
Recommended StorageRoom Temperature
Boiling PointNot Available
DensityNot Available

The compound's hydrochloride salt form significantly enhances its water solubility compared to the free base form. This increased solubility is particularly advantageous for biological and pharmaceutical applications where aqueous solutions are often required. The salt form also typically improves the compound's stability during storage and handling.

Comparative Analysis with Related Compounds

Several structural analogs of ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride have been documented, with variations in substituent positions and functional groups. Comparing these related compounds provides valuable insights into structure-activity relationships and chemical property trends:

CompoundCAS NumberMolecular FormulaKey Structural Difference
({3,5-dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride1311318-32-7C₁₈H₂₄ClNOMethyl group at position 4 of phenyl ring instead of position 3
({3,5-dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride1311317-08-4C₁₉H₂₆ClNOEthyl group instead of methyl group on amine nitrogen
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amineNot specifiedC₁₈H₂₃NOMethyl group at position 2 of phenyl ring; non-salt form

These structural variants allow researchers to explore how subtle changes in molecular architecture influence physical properties, chemical reactivity, and potential biological activities . The positioning of methyl groups on the phenyl ring (ortho, meta, or para) can significantly affect electronic distribution and steric properties, while modifications to the amine substitution pattern alter basicity and hydrogen-bonding capabilities.

Analytical Characterization Methods

Characterization of ({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride typically employs a range of analytical techniques to confirm identity, assess purity, and determine structural properties. Based on standard practices for similar compounds, the following analytical methods are likely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identity confirmation and purity analysis

  • High-Performance Liquid Chromatography (HPLC): For purity determination

  • Infrared (IR) Spectroscopy: For functional group identification

  • Elemental Analysis: For compositional verification

Commercial suppliers typically provide analytical documentation including NMR, HPLC, and LC-MS data to verify compound identity and purity . These analytical data serve as crucial quality control measures for research applications.

AspectDetails
Typical PurityApproximately 95%
Available QuantitiesResearch scale (1g, 5g) to bulk quantities
PricingVariable (e.g., $424 for 1g at 95% purity from one supplier)
Lead TimeTypically 1-3 weeks
Storage RecommendationsRoom temperature
Intended UseResearch and development only

For industrial applications requiring larger quantities, suppliers indicate availability of bulk packaging options including palletized plastic containers, fiber and steel drums .

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